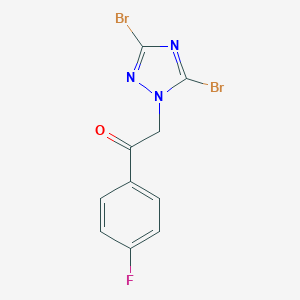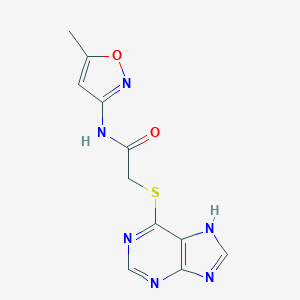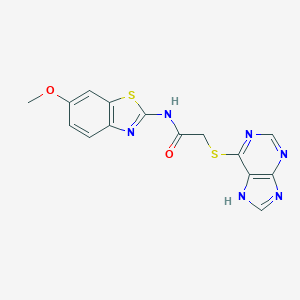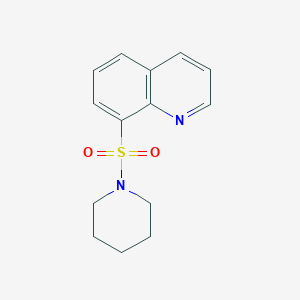
4-(Quinolin-8-yloxy)-butyric acid
Übersicht
Beschreibung
“4-(Quinolin-8-yloxy)-butyric acid” is a chemical compound that has been mentioned in the context of being linked to triphenylamine-based polyimides . These polyimides are fluorescent donor-acceptor (D-A) alternating copolyimides that have been synthesized by conventional polycondensation . The compound has a molecular weight of 203.19 .
Synthesis Analysis
The compound has been synthesized in the context of creating fluorescent donor-acceptor (D-A) alternating copolyimides . The synthesis involved a conventional polycondensation process . Another synthesis method involved an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride mediated by triethylamine in acetonitrile under heating .Molecular Structure Analysis
The compound has a molecular structure represented by the Hill Notation: C11H9NO3 . In the context of its use in polyimides, it is linked to a triphenylamine main polymer chain .Chemical Reactions Analysis
The compound has been involved in the synthesis of fluorescent donor-acceptor (D-A) alternating copolyimides . This involved a conventional polycondensation process .Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.19 . In the context of its use in polyimides, it contributes to the photophysical and electrochemical properties of the resulting materials .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
The structure of “4-(Quinolin-8-yloxy)-butyric acid” suggests potential use in the synthesis of novel polyimides, as indicated by research on similar quinoline-oxy linked compounds . These polyimides could have applications in electronics due to their emissive properties and potential as hole-transport materials.
Biological Activity
Compounds containing quinoline structures, such as 8-hydroxyquinoline, exhibit a range of biological activities including antimicrobial, anticancer, and antifungal effects . The quinolin-8-yloxy moiety in “4-(Quinolin-8-yloxy)-butyric acid” may confer similar properties, making it a candidate for pharmaceutical research.
Gut Health in Poultry Production
Butyric acid derivatives are known to improve gut health in poultry by promoting beneficial bacteria growth and enhancing epithelial cell development . The butyric acid component of “4-(Quinolin-8-yloxy)-butyric acid” could potentially be explored for such applications.
Biofuel Production
Butyric acid is also used in biofuel production, particularly in the engineering of microorganisms for n-butanol production . The butanoic acid part of the compound might be utilized in metabolic pathways for biofuel production.
Optoelectronic Devices
Based on the structural similarity to other quinoline-oxy compounds used in optoelectronic devices , “4-(Quinolin-8-yloxy)-butyric acid” could be investigated for use in light-emitting diodes (LEDs) or other light-based technologies.
Chemical Sensing
Quinoline derivatives are often used in chemical sensing due to their fluorescent properties . The compound could be part of sensors that detect specific ions or organic molecules.
Wirkmechanismus
Target of Action
Quinoline derivatives are known to have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities . Therefore, it’s plausible that 4-(Quinolin-8-yloxy)-butyric acid may interact with similar targets.
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with quinoline derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
One study suggests that quinoline derivatives have high gastrointestinal absorption and good bioavailability .
Result of Action
Given the broad range of biological activities associated with quinoline derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
4-quinolin-8-yloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12(16)7-3-9-17-11-6-1-4-10-5-2-8-14-13(10)11/h1-2,4-6,8H,3,7,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFCFHAKDHAQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCC(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Quinolin-8-yloxy)-butyric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]sulfonyl}morpholine](/img/structure/B510202.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B510206.png)
![2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B510212.png)
![4-[3-nitro-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B510216.png)






![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid](/img/structure/B510271.png)
![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)

![N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B510286.png)